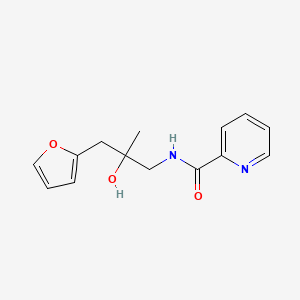

N-(3-(呋喃-2-基)-2-羟基-2-甲基丙基)吡啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide has been reported in the literature. For instance, the synthesis of furan-2-aldehyde-d, a compound with a similar furan ring, has been described starting from furfural, furan, di(furan-2-yl)ethanedione, or 2-(furan-2-yl)-2-oxoacetic acid . Another study reported the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives through hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid .Molecular Structure Analysis

The molecular structure of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide can be inferred from related compounds. For instance, the crystal structure of (E)-3-(furan-2-yl)acrylonitrile, a compound with a similar furan ring, has been reported . The C7–N1 distance was found to be 1.149 (3) Å, indicating a C–N triple bond. The three N1–C7–C6 atoms with the bond angle of 178.5 (3)° were almost in a straight line .Chemical Reactions Analysis

While specific chemical reactions involving N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide have not been reported, reactions of similar furan derivatives have been described. For instance, N-fluorobenzenesulfonimide has been used for the direct fluorination and amination of (hetero)aromatic C–H bonds . Another study reported the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .科学研究应用

Antibacterial Activity

Furan derivatives have garnered attention due to their remarkable therapeutic efficacy as antibacterial agents. Researchers have explored the synthesis of novel furan-based compounds to combat microbial resistance . The compound may exhibit antibacterial activity against both gram-positive and gram-negative bacteria. Further studies are needed to elucidate its mechanism of action and potential clinical applications.

Urease Inhibition

Furan chalcones and aurones, which contain furan moieties, have demonstrated excellent urease inhibition efficacy. These compounds could be valuable in the development of therapeutic agents for conditions related to urease activity .

Anti-Inflammatory Properties

Furan derivatives, including the compound under investigation, have shown anti-inflammatory effects. These properties make them interesting candidates for drug development in inflammatory diseases .

Antiviral Potential

Furan-based molecules have been explored for their antiviral activity. While specific data on this compound’s antiviral effects are limited, its structural features warrant further investigation .

Anticancer Activity

Furan derivatives have been studied for their potential as anticancer agents. The compound’s unique structure may contribute to its cytotoxic effects against cancer cells. Researchers are actively investigating its role in cancer therapy .

Other Therapeutic Applications

Beyond the mentioned fields, furan derivatives have been associated with various other therapeutic advantages, including anti-ulcer, diuretic, muscle relaxant, and anti-anxiety properties. While the compound’s specific applications in these areas require further exploration, its diverse pharmacological potential is intriguing .

属性

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-14(18,9-11-5-4-8-19-11)10-16-13(17)12-6-2-3-7-15-12/h2-8,18H,9-10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPBBAPBNAPDRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C2=CC=CC=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate](/img/structure/B2493982.png)

![7-butyl-5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2493983.png)

![N-Cycloheptyl-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2493989.png)

![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B2493997.png)

![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2493998.png)

![4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2494001.png)

![2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2494003.png)

![N-[2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2494004.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2494005.png)